molecular formula C19H21N5OS B6430676 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine CAS No. 2201628-39-7

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine

Cat. No.: B6430676
CAS No.: 2201628-39-7
M. Wt: 367.5 g/mol
InChI Key: KMTATXITIGMLHF-UHFFFAOYSA-N
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Description

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine ring. The triazolopyridazine moiety is substituted with a cyclopropyl group at the 6-position, while the piperidine nitrogen is acylated with a 5-methylthiophene-2-carbonyl group. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of approximately 394.4 g/mol. While its exact biological activity remains under investigation, analogs of this compound class have demonstrated applications as bromodomain and extraterminal (BET) inhibitors, as seen in related triazolopyridazine derivatives like AZD5153 .

Properties

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-2-6-16(26-12)19(25)23-10-8-14(9-11-23)18-21-20-17-7-5-15(13-3-4-13)22-24(17)18/h2,5-7,13-14H,3-4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTATXITIGMLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine is a novel derivative of triazolo-pyridazine that has been synthesized and evaluated for its biological activity. This compound belongs to a class of molecules that have shown potential in targeting various biological pathways, particularly in cancer therapy.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting with cyclopropyl and triazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific kinase targets. In particular, it has been evaluated for its inhibitory effects on c-Met kinase, a critical player in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that derivatives containing the triazolo-pyridazine core exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Research has indicated that compounds similar to 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine can effectively inhibit c-Met kinase activity. One study highlighted the structural modifications that enhance binding affinity to the ATP-binding site of c-Met, which is crucial for overcoming drug resistance in cancer therapies .

Pharmacological Profile

The pharmacological profile includes assessments of cytotoxicity, selectivity towards cancer cells versus normal cells, and potential side effects. The compound's selectivity is crucial for minimizing toxicity during therapeutic applications.

Cytotoxicity Assessment

Cytotoxicity was assessed using the MTT assay across different cell lines:

Cell LineNormal Cells (LO2)Cancer Cells (A549, MCF-7, HeLa)
IC50 (μM)ND1.06 - 2.73

ND indicates that no significant cytotoxicity was detected in normal hepatocyte cells compared to the cancer cell lines .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-Methylthiophene-2-carbonyl C21H22N6OS ~394.4 Enhanced lipophilicity due to thiophene; potential for CNS penetration
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine 1H-Pyrazole-4-carbonyl C17H19N7O 337.38 Lower molecular weight; pyrazole may improve solubility
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine 3,4-Dimethoxybenzenesulfonyl C21H25N5O4S 443.52 Sulfonyl group enhances metabolic stability; bulky substituent may limit bioavailability

Core Modifications

Compound Name Core Structure Key Modifications Biological Relevance Reference
AZD5153 Triazolopyridazine with methoxy and piperidylphenoxy groups Optimized for BET inhibition (IC50 < 10 nM) Clinical candidate for oncology; high selectivity for BRD4
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid Triazolopyridazine with chlorinated core and carboxylic acid Chlorine enhances electronic properties; carboxylic acid improves water solubility Building block for metal-organic frameworks or prodrugs

Functional Comparisons

Pharmacological Activity

  • Thiophene substituents may modulate binding affinity to acetyl-lysine recognition domains .
  • AZD5153: Exhibits potent BET inhibition (IC50 = 2.1 nM for BRD4) and antitumor efficacy in xenograft models. The methoxy group and phenoxyethyl side chain contribute to its pharmacokinetic profile .
  • Pyrazole and Benzenesulfonyl Analogues : These derivatives may trade potency for improved solubility or metabolic stability, as seen in sulfonamide-based drugs .

Toxicity and Stability

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